Cas no 65472-72-2 (1(2H)-NAPHTHALENONE, 3,4-DIHYDRO-6-METHOXY-5-NITRO-)

1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-5-nitro-, is a nitro-substituted dihydronaphthalenone derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a methoxy group at the 6-position and a nitro group at the 5-position, which may enhance reactivity in electrophilic or nucleophilic substitution reactions. The compound’s conjugated system and functional groups make it a useful intermediate for constructing complex heterocycles or fine chemicals. Its stability under standard conditions and well-defined chemical properties facilitate precise experimental use. Researchers value this compound for its synthetic versatility in developing pharmacologically active molecules or advanced materials. Proper handling and storage are recommended due to its nitro group, which may pose reactivity concerns.
1(2H)-NAPHTHALENONE, 3,4-DIHYDRO-6-METHOXY-5-NITRO- structure
65472-72-2 structure
Product name:1(2H)-NAPHTHALENONE, 3,4-DIHYDRO-6-METHOXY-5-NITRO-
CAS No:65472-72-2
MF:C11H11NO4
MW:221.209343194962
CID:3172488
PubChem ID:13067337

1(2H)-NAPHTHALENONE, 3,4-DIHYDRO-6-METHOXY-5-NITRO- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-NAPHTHALENONE, 3,4-DIHYDRO-6-METHOXY-5-NITRO-
    • 6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
    • EN300-6736374
    • 6-Methoxy-5-nitro-1-tetralone
    • KVJWCFCHDPZOQF-UHFFFAOYSA-N
    • Z2050007236
    • 65472-72-2
    • SCHEMBL5188322
    • 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone
    • Inchi: 1S/C11H11NO4/c1-16-10-6-5-7-8(11(10)12(14)15)3-2-4-9(7)13/h5-6H,2-4H2,1H3
    • InChI Key: KVJWCFCHDPZOQF-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C([N+]([O-])=O)=C(OC)C=C2)CCC1

Computed Properties

  • Exact Mass: 221.06880783g/mol
  • Monoisotopic Mass: 221.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 72.1Ų

1(2H)-NAPHTHALENONE, 3,4-DIHYDRO-6-METHOXY-5-NITRO- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6736374-0.25g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
0.25g
$538.0 2023-04-29
Enamine
EN300-6736374-2.5g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
2.5g
$2127.0 2023-04-29
Enamine
EN300-6736374-1.0g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
1g
$1086.0 2023-04-29
Enamine
EN300-6736374-5.0g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
5g
$3147.0 2023-04-29
Enamine
EN300-6736374-10.0g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
10g
$4667.0 2023-04-29
Aaron
AR024H5U-5g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
5g
$4353.00 2023-12-15
1PlusChem
1P024GXI-100mg
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
100mg
$527.00 2024-04-22
Aaron
AR024H5U-50mg
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
50mg
$372.00 2025-02-15
Aaron
AR024H5U-1g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
1g
$1519.00 2025-02-15
Enamine
EN300-6736374-0.05g
6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
65472-72-2 95%
0.05g
$252.0 2023-04-29

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